![molecular formula C19H22N6O3 B2380688 8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923152-13-0](/img/structure/B2380688.png)
8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are found in many biological compounds, such as DNA, RNA, and ATP . The methoxyphenylaminoethyl group attached to the imidazopurine ring could potentially alter its properties and interactions.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The imidazopurine ring system is a bicyclic structure, and the methoxyphenylaminoethyl group would add additional complexity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, quinazolinones (which are structurally similar to imidazopurines) can undergo reactions involving the 2-methyl group, the 3-amino group, electrophilic substitution, oxidation, reduction, and more .Scientific Research Applications
Medicinal Chemistry and Pharmacology
This compound exhibits promising properties in the field of medicinal chemistry and pharmacology. Some notable applications include:
- Antitumor Activity : Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are used clinically due to their antitumor properties. HMM is used to treat lung cancer, while 2 is effective against ovarian cancer .
- Aromatase Inhibition : Certain 1,3,5-triazines, including those with a general structure similar to compound 4, display aromatase inhibitory activity .
- Corticotrophin-Releasing Factor 1 (CRF1) Receptor Antagonism : The general structure 7 shows potent CRF1 receptor antagonist activity .
Microbial Iron Shelter (Siderophore) Mediation
The 1,3,5-triazine compound 6 has potential use as a siderophore, which plays a crucial role in microbial iron acquisition and transport .
Gastric Lesion Protection
Compounds of type 8 exhibit potent activity against leukotriene C4 (LTC4) antagonists, providing protection against HCl.ethanol-induced gastric lesions .
Protozoan Parasite Inhibition
The substrate 10, a 1,3,5-triazine substituted polyamine, demonstrates good in vitro activity against Trypanosoma brucei, the causative organism of Human African Trypanosomiasis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-[2-(3-methoxyanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-12-11-25-15-16(22(2)19(27)23(3)17(15)26)21-18(25)24(12)9-8-20-13-6-5-7-14(10-13)28-4/h5-7,10-11,20H,8-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOIQSWFQUKULP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC(=CC=C4)OC)N(C(=O)N(C3=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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